molecular formula C8H5Br2F3O2 B14054143 1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene

1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene

Cat. No.: B14054143
M. Wt: 349.93 g/mol
InChI Key: AUYVRIIGMQPNEK-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Br2F3O2 and a molecular weight of 349.93 g/mol This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure conditions. For example, the starting material can be a difluoromethoxybenzene, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The fluoromethoxy group can be introduced using a fluorinating agent like silver fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle halogenated compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene involves its interaction with molecular targets through its halogen and methoxy groups. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methoxy groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological targets. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene is unique due to its specific combination of bromine, fluorine, and methoxy groups. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H5Br2F3O2

Molecular Weight

349.93 g/mol

IUPAC Name

1,5-dibromo-2-(difluoromethoxy)-4-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Br2F3O2/c9-4-1-5(10)7(15-8(12)13)2-6(4)14-3-11/h1-2,8H,3H2

InChI Key

AUYVRIIGMQPNEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Br)Br)OCF

Origin of Product

United States

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